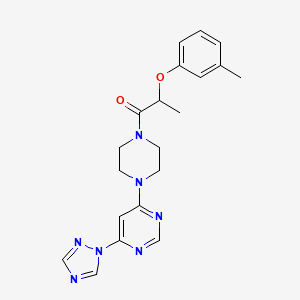

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one

Description

This compound features a hybrid structure combining a 1,2,4-triazole-substituted pyrimidine core, a piperazine linker, and an m-tolyloxy-propanone moiety. The triazole-pyrimidine fragment is a pharmacophore commonly associated with antifungal and kinase-inhibitory activity . The piperazine group enhances solubility and facilitates interactions with biological targets via hydrogen bonding, while the m-tolyloxy-propanone side chain may contribute to lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-(3-methylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-15-4-3-5-17(10-15)29-16(2)20(28)26-8-6-25(7-9-26)18-11-19(23-13-22-18)27-14-21-12-24-27/h3-5,10-14,16H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYOKOONVWJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

Synthesis of the pyrimidine ring: This often involves the condensation of appropriate amines with carbonyl compounds.

Coupling of the triazole and pyrimidine rings: This step may involve nucleophilic substitution reactions.

Attachment of the piperazine ring: This can be done through nucleophilic substitution or reductive amination.

Final coupling with the m-tolyloxy group: This step might involve etherification or esterification reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving triazole and pyrimidine derivatives.

Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole and pyrimidine rings are known to bind to various biological targets, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthetic routes, and biological activities.

Structural Analogues with Triazole-Pyrimidine Motifs

- Structure : (Z)-1-(6-(m-tolyloxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime.

- Key Differences: Replaces the piperazine-propanone moiety with a pyridine-oxime group.

- Activity : Exhibits fungicidal properties with an 85% yield in synthesis and confirmed stability via NMR .

- Significance : Highlights the importance of the triazole-pyrimidine core in antifungal activity.

- Structure : A complex triazole-dioxolane-piperazine derivative.

- Key Differences: Incorporates dichlorophenyl and dioxolane groups instead of pyrimidine and m-tolyloxy-propanone.

- Activity : Used as a reference antifungal agent (USP Itraconazole RS), emphasizing the role of triazole-piperazine hybrids in clinical applications .

Piperazine-Linked Derivatives

- Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.

- Key Differences : Substitutes the pyrimidine-triazole unit with a pyrazole group and lacks the m-tolyloxy side chain.

- Synthesis : Achieved via coupling of arylpiperazine with carboxylic acid derivatives (93% yield) .

- Relevance : Demonstrates the versatility of piperazine linkers in drug design.

- Structure : 1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.

- Key Differences : Features a nitroaryl group and thiophene instead of triazole-pyrimidine and m-tolyloxy.

Data Tables: Comparative Analysis

Key Research Findings

- Triazole-Pyrimidine Hybrids : The triazole-pyrimidine core is critical for antifungal activity, as seen in 5b7 and itraconazole derivatives .

- Piperazine Linkers : Enhance pharmacokinetic properties by improving solubility and target binding. MK69’s high yield (93%) underscores efficient synthetic routes for piperazine-based compounds .

Q & A

Q. How can researchers correlate the compound’s solid-state properties with formulation stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles.

- Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes under stress conditions (e.g., humidity).

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity and its impact on shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.